molecular formula C11H16N2O2 B3002496 (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine CAS No. 1202402-79-6

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine

Cat. No. B3002496
CAS RN: 1202402-79-6
M. Wt: 208.261
InChI Key: BBKGPBZDHDBSSO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amine, which is an organic compound and functional group that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines often involves reactions known as nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon of a polar bond, such as a carbon-oxygen or carbon-sulfur bond . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through experimental measurements .

Scientific Research Applications

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

  • Iron(III) complexes with ligands including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit significant photocytotoxicity, suggesting potential for cancer treatment and imaging applications (Basu et al., 2014).

Schiff Bases as Potential Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine show promise as anticonvulsant agents, demonstrating protection against seizures in various models (Pandey & Srivastava, 2011).

Diiron(III) Complexes as Functional Models for Methane Monooxygenases

  • Diiron(III) complexes, including those with N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes, offering insights into methane oxidation processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Cellular Uptake of Iron(III) Complexes

  • Iron(III) complexes, including those with phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, show remarkable photocytotoxicity in cancer cells, indicating potential for cancer therapy (Basu et al., 2015).

Antiosteoclast Activity of Boronates

  • Boronates containing piperidin-2-yl-methanamine exhibit antiosteoclast and osteoblast activity, suggesting applications in bone health research (Reddy et al., 2012).

Catalytic Hydrogenation of Dihydrooxazines

  • Tetrahydrofuranamines, including tetrahydro-2-furanamines, derived from catalytic hydrogenation have applications in chemical synthesis (Sukhorukov et al., 2008).

Synthesis and Antimicrobial Activity of Ureas

  • Ureas containing pyridine derivatives have been synthesized and exhibit moderate antimicrobial activity (Reddy et al., 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves interaction with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some amines are flammable and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKGPBZDHDBSSO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC2=CC=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OCC2=CC=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1cccc(COC2CCOC2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.